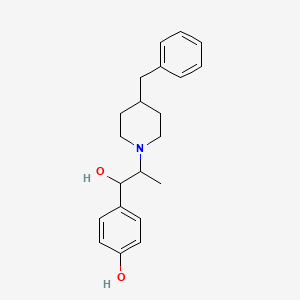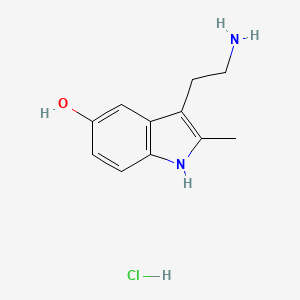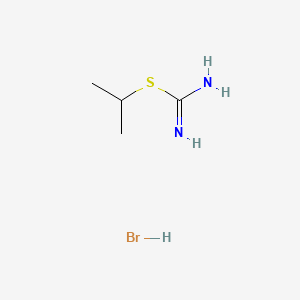
Oxantel
Descripción general
Descripción
Oxantel es un compuesto antihelmíntico utilizado principalmente para tratar infecciones causadas por gusanos intestinales como Ascaris, Trichuris y Enterobius . Es conocido por su eficacia tanto en medicina humana como veterinaria . El compuesto es un derivado del pirantel y se utiliza a menudo en combinación con otros antihelmínticos para mejorar su eficacia .
Aplicaciones Científicas De Investigación
El Oxantel tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El Oxantel actúa como un agente bloqueador neuromuscular despolarizante . Se une a los receptores nicotínicos de acetilcolina en las neuronas de los parásitos gastrointestinales, provocando una contracción muscular sostenida y parálisis espástica . Esto lleva a la muerte de los parásitos y su posterior expulsión del huésped .
Análisis Bioquímico
Biochemical Properties
Oxantel has been shown to inhibit fumarate reductase in some pathogenic bacteria . It interacts with the neurons of gastrointestinal parasites, causing sustained muscular contraction, leading to the death of the parasites by spastic paralysis .
Cellular Effects
This compound has a significant impact on the cells of gastrointestinal parasites. It depolarizes the neurons of these parasites 100 times more than acetylcholine, causing sustained muscular contraction . This leads to spastic paralysis and subsequent death of the parasites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the neurons of gastrointestinal parasites. It depolarizes these neurons to a much greater extent than acetylcholine, leading to sustained muscular contraction . This results in spastic paralysis and eventual death of the parasites .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to be highly effective against Trichuris spp., with an estimated cure rate of 76% and an egg reduction rate of 85% at a 20 mg/kg dose . Its efficacy against other soil-transmitted helminths varies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Dogs tolerate this compound very well due to its low toxicity and reduced absorption to blood after oral administration . Adverse drug reactions such as nausea, vomit, diarrhea, and loss of appetite can occur after therapeutic doses .
Metabolic Pathways
It is known that this compound is metabolically stable, shows low permeability, and has low systemic bioavailability after oral use .
Transport and Distribution
It is known that this compound is very poorly absorbed in the gut, allowing high concentrations of the unchanged drug to reach the large intestine .
Subcellular Localization
Given its mode of action, it is likely that this compound primarily interacts with neurons in the gastrointestinal tract of parasites .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
El Oxantel se puede sintetizar mediante un proceso de varios pasos que implica la reacción del 3-hidroxibenzaldehído con 1-metil-5,6-dihidro-4H-pirimidin-2-amina . La reacción generalmente implica el uso de una base como el hidróxido de sodio y un solvente como el etanol. El producto se purifica luego mediante recristalización .
Métodos de Producción Industrial
En entornos industriales, el this compound se produce en grandes cantidades utilizando rutas sintéticas similares, pero con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza . El proceso implica el uso de reactores de alta presión y sistemas de flujo continuo para garantizar una producción constante .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Oxantel experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: El compuesto se puede reducir para formar intermedios más estables.
Sustitución: El this compound puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo fenólico.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener una actividad antihelmíntica mejorada o reducida .
Comparación Con Compuestos Similares
Compuestos Similares
Albendazol: Otro antihelmíntico, el albendazol, funciona inhibiendo la síntesis de microtúbulos en los parásitos.
Mebendazol: Similar al albendazol, el mebendazol interrumpe la formación de microtúbulos en los gusanos parásitos.
Singularidad del this compound
El this compound es único en su alta eficacia contra las infecciones por Trichuris en comparación con otros antihelmínticos . Tiene un modo de acción específico que lo hace particularmente efectivo contra los gusanos intestinales, que son menos susceptibles a otros tratamientos .
Propiedades
IUPAC Name |
3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYKTHBAWRESFI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016597 | |
| Record name | Oxantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36531-26-7 | |
| Record name | Oxantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxantel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxantel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94AJJ30D9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxantel?
A1: this compound exhibits its anthelmintic activity primarily by acting as a potent agonist of a novel acetylcholine receptor (nAChR) subtype found in whipworms, termed the O-AChR subtype. [] This activation leads to prolonged channel opening, depolarization of nerve and muscle cells, and ultimately paralysis of the worm. []
Q2: How does the O-AChR subtype differ from other nAChRs in its response to this compound?
A2: The O-AChR subtype demonstrates a significantly higher sensitivity to this compound compared to other nAChR subtypes, such as those found in the pig roundworm, Ascaris suum. [] This selectivity likely contributes to the specific efficacy of this compound against whipworm infections.
Q3: What is the molecular formula and weight of this compound?
A3: this compound, chemically known as (E)-1,4,5,6-Tetrahydro-1-methyl-2-(2-phenylethenyl)pyrimidine, has the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol. []
Q4: Are there any spectroscopic data available for this compound?
A4: While the provided research does not include specific spectroscopic data, a validated RP-HPLC method has been developed for quality control of this compound pamoate in tablets. [] This method utilizes UV detection at 295 nm, suggesting this wavelength holds relevance for its spectroscopic characterization.
Q5: What is known about the absorption of this compound pamoate?
A5: Research indicates that this compound pamoate exhibits poor absorption in rats, resulting in low bioavailability. [] This characteristic may have implications for its efficacy in humans and requires further investigation.
Q6: Is there evidence of this compound pamoate affecting cytochrome P450 (CYP) metabolism?
A6: In vitro studies suggest that a combination of albendazole and this compound pamoate leads to a 2.6-fold decreased IC50 value for CYP1A2 inhibition compared to separate exposures. [] This suggests a potential for interaction at the CYP1A2 enzyme level, which warrants further investigation, particularly in humans.
Q7: Are there any reported cases of resistance to this compound in the treatment of helminth infections?
A7: While the provided research does not specifically mention this compound resistance, it highlights the overall concern regarding emerging anthelmintic resistance in human populations. [] Further research is necessary to monitor potential resistance development to this compound.
Q8: What animal models are commonly used to study this compound's activity?
A8: Researchers frequently utilize the murine model Trichuris muris [, ] and the pig whipworm Trichuris suis [] to investigate the efficacy and target interactions of this compound. These models offer valuable insights into the drug's mechanism and potential for treating human whipworm infections.
Q9: How does the structure of this compound relate to its activity against the O-AChR subtype?
A9: While the exact binding interactions remain to be fully elucidated, studies on closely related anthelmintics suggest that the tetrahydropyrimidinyl group of this compound may play a crucial role in its interaction with the O-AChR subtype. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)

![7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1662944.png)

![2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B1662946.png)
